molecular formula C7H8BrNO B2500878 2-Amino-6-bromo-4-methylphenol CAS No. 343269-51-2

2-Amino-6-bromo-4-methylphenol

Cat. No. B2500878
CAS RN: 343269-51-2
M. Wt: 202.051
InChI Key: ZOYLGWDCRVRFCO-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-4-methylphenol is a chemical compound that serves as a building block in various chemical syntheses. It is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenol ring. This structure allows it to participate in a range of chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds related to this compound involves multiple steps, including esterification, Fries rearrangement, chloromethylation, amination, and hydrolysis. For instance, the synthesis of 2-(N,N-biscarboxymethyl)aminomethyl-6-benzoyl-4-methylphenol starts from 4-methylphenol and proceeds through these reactions, with the use of reagents such as benzoyl chloride, AlCl_3, formaldehyde, and diethyl iminodiacetate . The reaction conditions are optimized for good yield and simple operation, indicating the practicality of the synthetic route.

Molecular Structure Analysis

The molecular structure of compounds derived from this compound can be complex, as seen in the Schiff base compound synthesized from the reaction of 2-amino-4-methylphenol with 4-methoxynaphthalene-1-carbaldehyde . The structure of such compounds is characterized using various spectroscopic techniques, including NMR, IR, and UV-Vis, and confirmed by X-ray crystallography. The molecular conformation and interatomic contacts are further analyzed using Hirshfeld surface analysis, revealing the importance of dispersion forces in the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives is highlighted by their ability to form complexes with metals, as demonstrated by the coordination behavior of Cu2+ with a related compound . The formation of such complexes can lead to the isolation of novel structures, such as a coordinated methyl-hemiacetal, which is a rare example in coordination chemistry . Additionally, the reactivity of these compounds extends to their potential as anticorrosion agents, where they exhibit significant properties for protecting metals like iron and copper .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely related to their molecular structure. The presence of functional groups such as amino, bromo, and methyl on the phenol ring influences properties like solubility, melting point, and reactivity. Theoretical calculations, such as density functional theory (DFT), are used to predict these properties and to understand the electronic structure of the molecules. For example, the compound (E)-2-(((4-bromophenyl)imino)methyl)-6-methylphenol has been studied using DFT to evaluate its molecular electrostatic potential and nonlinear optical properties . Molecular docking studies also suggest that derivatives of this compound could serve as enzyme inhibitors, further indicating the chemical versatility of these compounds .

Scientific Research Applications

Synthesis and Crystal Structure

2-Amino-6-bromo-4-methylphenol is used in the synthesis of Schiff bases, which are characterized using techniques like XRD and UV–Vis spectroscopy. A study by Demircioğlu et al. (2021) on similar compounds demonstrated the application of Hirshfeld surface analysis and Density Functional Theory (DFT) for structural analysis and theoretical computations (Demircioğlu et al., 2021).

Electrophilic Substitution

Brittain et al. (1982) investigated the electrophilic substitution reactions of compounds similar to this compound, elucidating the pathways and mechanisms involved in these chemical processes (Brittain et al., 1982).

Bioactivity Studies

Research on compounds related to this compound has been extended to bioactivity investigations. For example, Srinivasulu et al. (2009) synthesized derivatives of this compound and assessed their antibacterial and antifungal activities (Srinivasulu et al., 2009).

Spectral and Luminescent Properties

The spectral and luminescent properties of methylphenols, including compounds similar to this compound, have been studied in various environments. Sokolova et al. (2005) investigated these properties in aqueous micelle solutions, providing insights into their fluorescence characteristics (Sokolova et al., 2005).

Oxidative Condensation

Tomoda et al. (1991) explored the oxidative condensation of 2-Amino-4-methylphenol, a structurally similar compound, highlighting its conversion into other compounds through oxidative processes (Tomoda et al., 1991).

Synthesis and Characterization

The synthesis and characterization of compounds derived from this compound have been a focus of research, as evidenced by studies on related compounds. For instance, Ren Qun-xiang (2004) reported on the synthesis of 2-Bromo-4-methylphenol, providing detailed characterizations (Ren Qun-xiang, 2004).

Environmental Impact

Mills et al. (1997) identified 2-Bromo-4-methylphenol, a related compound, as a contaminant causing a chemical taint in Gouda cheese, demonstrating the relevance of such compounds in environmental and food safety studies (Mills et al., 1997).

Safety and Hazards

The compound is considered hazardous. It has been assigned the signal word “Warning” and is associated with the hazard statement H302, which indicates that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-6-bromo-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYLGWDCRVRFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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